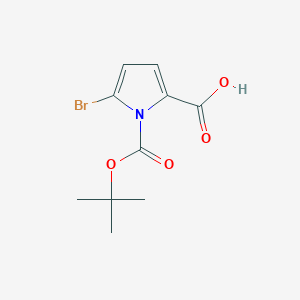

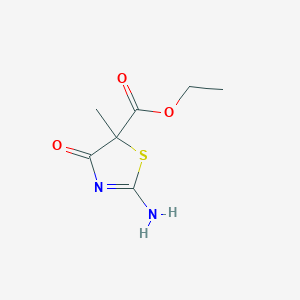

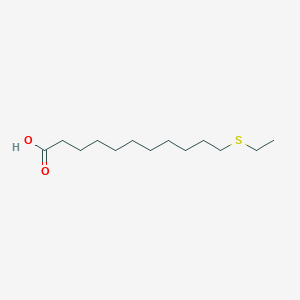

5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrrole derivatives, including structures similar to 5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid, often involves complex processes. For instance, the one-step continuous flow synthesis from tert-butyl acetoacetates, amines, and 2-bromoketones represents a significant advancement, leveraging the byproduct HBr for in situ hydrolysis of tert-butyl esters, thus streamlining the synthesis process of pyrrole carboxylic acids (Herath & Cosford, 2010).

Molecular Structure Analysis

The molecular structure of related pyrrole derivatives showcases a variety of interactions and conformations. For example, the analysis of substituted pyrrolidine derivatives reveals distinct hydrogen bonding patterns and stereochemical configurations, which are critical for understanding the 3D arrangement and reactivity of such molecules (Vallat et al., 2009).

Chemical Reactions and Properties

This compound and its analogs undergo various chemical reactions, offering pathways to synthesize a wide range of compounds. For example, singlet oxygen reactions with pyrrole carboxylic acid tert-butyl esters lead to 5-substituted pyrroles, pivotal for synthesizing complex organic molecules such as prodigiosin analogs (Wasserman et al., 2004).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting points, and crystal structure, are essential for their practical application in synthesis and material science. Crystallographic studies on similar compounds offer insights into their solid-state characteristics and potential for formulating stable pharmaceutical compounds (Yuan et al., 2010).

科学的研究の応用

Synthesis of Pyrrole Derivatives

The chemical 5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid is a valuable intermediate in the synthesis of various pyrrole derivatives, which are essential in pharmaceutical and material sciences. For instance, it plays a crucial role in the palladium-catalyzed carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids, leading to the formation of 1-(dimethylamino)-1H-pyrrole-2,5-diones. This process demonstrates the compound's utility in constructing complex pyrrole structures under carbon monoxide pressure, showcasing its importance in synthetic organic chemistry (Yeon Kyu Bae & C. Cho, 2014).

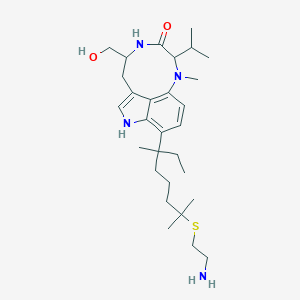

Modular Synthesis of Lamellarins

Another significant application is in the modular synthesis of lamellarins, a class of marine natural products with promising biological activities. The compound serves as a key intermediate in the regioselective assembly of 3,4,5-differentially arylated pyrrole-2-carboxylates, illustrating its pivotal role in the efficient and versatile synthesis of complex natural products. This synthesis strategy leverages the compound's reactivity in palladium-catalyzed Suzuki-Miyaura coupling reactions, enabling the production of diverse lamellarin structures with potential pharmacological benefits (Masashi Komatsubara et al., 2014).

Continuous Flow Synthesis

The compound also finds application in innovative synthesis techniques, such as the first one-step, continuous flow synthesis of pyrrole-3-carboxylic acids. This method utilizes tert-butyl acetoacetates, amines, and 2-bromoketones, with the compound acting as a precursor. The continuous flow approach enhances the efficiency and scalability of pyrrole derivatives synthesis, which is crucial for pharmaceutical manufacturing processes (A. Herath & N. Cosford, 2010).

特性

IUPAC Name |

5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO4/c1-10(2,3)16-9(15)12-6(8(13)14)4-5-7(12)11/h4-5H,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYPLGOVUSKXRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(=CC=C1Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50553672 |

Source

|

| Record name | 5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117657-41-7 |

Source

|

| Record name | 5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B55077.png)

![2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B55085.png)

![4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B55093.png)

![[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2S,3R,4R)-1,3,4,5-tetrahydroxypentan-2-yl]oxyoxan-3-yl] dihydrogen phosphate](/img/structure/B55102.png)

![4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline](/img/structure/B55105.png)